
How to avoid RNA degradation after glyoxal
treatment.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glyoxal bisulfite

Cat. No.: B8703452 Get Quote

Technical Support Center: Glyoxal Treatment of
RNA
Welcome to the technical support center for glyoxal treatment of RNA. This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

and troubleshooting for experiments involving glyoxal denaturation of RNA.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of treating RNA with glyoxal?

Glyoxal is used to denature RNA by forming reversible adducts with guanine, adenine, and

cytidine bases. This process disrupts the secondary structure of RNA molecules, ensuring that

they migrate through an agarose or polyacrylamide gel based on their molecular weight rather

than their shape. This is crucial for accurate size estimation and analysis in applications like

Northern blotting.[1][2][3]

Q2: Is glyoxal treatment harsh on RNA? Will it cause degradation?

Glyoxal treatment itself is a gentle method for denaturing RNA and is not known to cause RNA

degradation.[4] In fact, it is often preferred over other denaturants like formaldehyde due to its

reduced toxicity and the stability of the RNA adducts at a pH below 7.0.[1][3] Degradation
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observed after glyoxal treatment is typically due to other factors such as RNase contamination,

improper sample handling, or suboptimal reaction conditions.[5][6]

Q3: How does glyoxal interact with RNA?

Glyoxal contains two aldehyde groups that react with the imino and amino groups of guanine,

as well as the amino groups of adenine and cytidine, to form cyclic adducts.[2][3] These

adducts prevent the formation of hydrogen bonds between bases, thus keeping the RNA in a

denatured state.[2][3]

Q4: Is the reaction between glyoxal and RNA reversible?

Yes, the glyoxal-RNA adducts are reversible. The adducts are stable at a pH below 7.0.[1][3]

They can be reversed by increasing the pH to above 7.0 or by heating the sample.[1][4] This

reversibility is advantageous for downstream applications where the glyoxal needs to be

removed, such as in Northern blotting before hybridization.

Q5: Can I use glyoxal-treated RNA directly for downstream applications like RT-PCR or

sequencing?

While glyoxal is excellent for denaturation for gel electrophoresis, the adducts can inhibit

enzymes like reverse transcriptase and polymerases. Therefore, it is crucial to remove the

glyoxal adducts before proceeding with enzymatic reactions. This is typically achieved by

changing the buffer to a slightly alkaline pH (e.g., Tris-based buffers at pH > 7.5) and

sometimes with a heating step.
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Problem Possible Cause(s) Recommended Solution(s)

RNA appears degraded on the

gel (smearing).

1. RNase contamination:

RNases are ubiquitous and

can degrade RNA quickly.[5][7]

[8][9] 2. High pH of reagents: If

the pH of the glyoxal mix,

loading buffer, or running

buffer is above 7.0, the glyoxal

adducts can reverse, allowing

RNA to refold and be

susceptible to degradation.[1]

[3] 3. Excessive heat during

electrophoresis: Overheating

the gel can reverse the

glyoxalation and potentially

lead to RNA degradation.[1] 4.

Poor quality initial RNA

sample: The RNA may have

been degraded before glyoxal

treatment.

1. Use RNase-free water,

reagents, and tips.[9] Wear

gloves and work in a clean

area.[7][8] Consider adding an

RNase inhibitor. 2. Ensure all

solutions are at the correct

acidic pH (typically pH 6.5-7.0).

[1][3] 3. Run the gel at a low

voltage (e.g., 5V/cm) in a cold

room or with a cooling system.

[1] 4. Check the integrity of

your initial RNA sample on a

denaturing gel or using a

Bioanalyzer before starting the

glyoxal treatment. A 28S:18S

rRNA ratio of approximately

2:1 is a good indicator of intact

RNA for eukaryotic samples.[5]

RNA bands are faint or absent.

1. Insufficient amount of RNA

loaded. 2. Inefficient staining:

The staining dye may not be

sensitive enough or may have

been used incorrectly. 3. RNA

loss during preparation: RNA

can be lost during purification

steps.

1. Quantify your RNA before

loading and ensure you are

loading a sufficient amount

(e.g., 500ng to 1µg for a single

band).[1] 2. Use a sensitive

RNA stain and follow the

manufacturer's protocol. Some

protocols incorporate the stain

into the loading dye.[1] 3. Be

careful during pipetting and

handling to minimize sample

loss.

RNA is not migrating according

to its size (bands are in the

wrong place).

1. Incomplete denaturation:

The RNA may not be fully

denatured, causing it to

migrate based on its

1. Ensure the incubation

conditions for glyoxal treatment

(temperature and time) are

optimal. A typical condition is
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secondary structure. 2.

Reversal of glyoxalation: The

pH of the running buffer may

be too high, or the gel may

have overheated.[1]

50°C for 30-60 minutes.[1][2]

2. Check the pH of your

running buffer and ensure it is

below 7.0. Run the gel at a

lower voltage to prevent

overheating.[1]

High background on the gel.

1. Excessive salt in the RNA

sample. 2. Contaminants in the

glyoxal.

1. Precipitate and wash your

RNA sample with 70% ethanol

to remove excess salts before

glyoxal treatment. 2. Use high-

quality, deionized glyoxal. Old

glyoxal can degrade and form

impurities.

Experimental Protocols
Protocol 1: Glyoxal Denaturation of RNA for Agarose Gel
Electrophoresis
Materials:

RNA sample

Glyoxal (deionized)

Dimethyl sulfoxide (DMSO)

10X BPTE buffer (e.g., 100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)

Glyoxal loading dye (e.g., 50% glycerol, 10 mM sodium phosphate, bromophenol blue)

RNase-free water

Agarose

Ethidium bromide or other RNA stain (if not in loading dye)
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Procedure:

Prepare the Glyoxal Mix: In an RNase-free tube, prepare the glyoxal reaction mixture. For a

10 µL final volume per sample, mix:

RNA sample (up to 10 µg in a small volume)

Glyoxal (40% solution): 2.5 µL

DMSO: 5.0 µL

10X BPTE buffer: 1.0 µL

Adjust the final volume to 10 µL with RNase-free water.

Denaturation: Incubate the mixture at 50°C for 30-60 minutes.[1][2]

Cooling: Immediately place the tube on ice to "snap cool" the RNA and prevent re-annealing.

[1]

Add Loading Dye: Add 2-3 µL of glyoxal loading dye to your sample.

Gel Electrophoresis: Load the samples onto a 1-1.5% agarose gel made with 1X BPTE

buffer. Run the gel at a low voltage (e.g., 5V/cm) to avoid overheating.[1] It is critical to

maintain an acidic pH (<7.0) in the gel and running buffer.[1]

Visualization: Stain the gel with an appropriate RNA stain if it was not included in the loading

dye and visualize it on a UV transilluminator.

Protocol 2: Removal of Glyoxal from RNA
For Northern Blotting:

After electrophoresis, transfer the RNA from the gel to a nylon membrane using a capillary or

vacuum blotting method.

During the transfer, use a buffer with a pH > 7.5 (e.g., 20X SSC). The alkaline pH will reverse

the glyoxalation.
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Alternatively, the gel can be soaked in a buffer of pH > 7.5 for 15-20 minutes before transfer.

For Enzymatic Reactions:

Precipitate the glyoxal-treated RNA using standard ethanol precipitation methods.

Wash the RNA pellet twice with 70% ethanol to remove residual glyoxal.

Resuspend the RNA pellet in an RNase-free buffer with a pH greater than 7.5 (e.g., TE buffer

at pH 8.0).

Incubate at 37°C for 10-15 minutes to ensure complete reversal of the glyoxal adducts. The

RNA is now ready for downstream applications.
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Caption: Experimental workflow for glyoxal treatment of RNA.
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Caption: Troubleshooting logic for RNA degradation after glyoxal treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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